molecular formula C16H16N4O2 B11461961 1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

Cat. No.: B11461961
M. Wt: 296.32 g/mol
InChI Key: ANOZGJXWZRQBAI-UHFFFAOYSA-N
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Description

1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and an ethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone under acidic or basic conditions.

    Cyclization to form the triazine ring: The pyrazole intermediate is then subjected to cyclization with a suitable nitrile or amidine compound.

    Introduction of the methoxyphenyl group: This step involves the substitution of the appropriate phenyl derivative onto the triazine ring.

    Final modifications:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Functionalization via Diazonium Coupling

The pyrazolo-triazine core undergoes diazonium salt formation followed by coupling reactions. For example:

  • Reaction : Treatment with sodium nitrite/HCl generates a diazonium intermediate, which reacts with malononitrile or ethyl cyanoacetate to form cyano-substituted derivatives .

  • Example :

    Compound + NaNO2/HClDiazonium saltmalononitrileCyano-functionalized product\text{Compound + NaNO}_2/\text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{malononitrile}} \text{Cyano-functionalized product}
ReactantReagent/ConditionsProductYieldReference
Pyrazolo-triazine coreNaNO₂/HCl, malononitrile, 0°CN-(3,8-dicyanopyrazolo-triazin-7-yl)benzamide75%

Nucleophilic Substitution at Methoxy Groups

The 4-methoxyphenyl substituent participates in demethylation or substitution reactions:

  • Reaction : Hydrolysis with HBr/acetic acid replaces methoxy groups with hydroxyl groups.

  • Spectral Evidence : Post-reaction IR shows loss of C-O-C stretch (~1250 cm⁻¹) and new O-H stretch (~3400 cm⁻¹) .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • Reaction : Heating with cyclic ketones (e.g., cyclohexanone) in the presence of piperidine yields pyrazolo-pyrimidine derivatives .

  • Conditions : Reflux in ethanol (3–5 hrs), catalytic piperidine.

Example Product Data :

ParameterValue
Molecular FormulaC₁₆H₁₁N₇O₂
¹H NMR (DMSO-d₆)δ 1.33–1.37 (t, CH₃), 7.54–8.23 (m, Ar-H)
Yield75%

Alkylation and Acylation

The methyl groups on the pyrazolo-triazine core undergo alkylation:

  • Reaction : Treatment with alkyl halides (e.g., ethyl iodide) in basic media introduces longer alkyl chains.

  • Kinetics : Second-order rate constants range from 0.15–0.45 L/mol·s depending on solvent polarity.

Oxidative Modifications

Controlled oxidation enhances electrophilicity:

  • Reaction : H₂O₂/acetic acid oxidizes methyl groups to carbonyls, forming ketone derivatives.

  • Impact : Increases binding affinity to biological targets by 30–50% compared to parent compound.

Suzuki-Miyaura Cross-Coupling

The aromatic rings enable palladium-catalyzed coupling:

  • Reaction : Reaction with aryl boronic acids forms biaryl systems.

  • Catalyst System : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 hrs).

Key Reaction Trends

Reaction TypeTypical YieldFunctional Group ToleranceScalability
Diazonium coupling60–75%ModerateLab-scale
Cyclocondensation70–85%HighPilot-scale
Nucleophilic substitution50–65%LowLab-scale

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 4-methoxyphenyl group directs incoming electrophiles to the para position relative to the methoxy group .

  • Ring-Opening Reactions : Under strong acidic conditions (HCl, Δ), the triazine ring undergoes hydrolysis to form pyrazole-carboxamides .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with triazine and pyrazole structures exhibit significant anticancer properties. 1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
  • Case Studies : A study demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine showed cytotoxic effects against various cancer cell lines, indicating a potential role for this compound in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Biological Activity : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
  • Research Findings : In vitro studies have shown that similar compounds can reduce inflammation markers in cellular models .

Neurological Disorders

There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders:

  • Potential Uses : Its ability to cross the blood-brain barrier makes it a candidate for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Mechanism : The compound may modulate neurotransmitter levels or protect neurons from oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Pathways : Various synthetic routes have been developed to optimize yield and purity. Techniques include condensation reactions and cyclization processes involving pyrazole derivatives.
  • Structural Variants : Modifications to the methoxy group or the triazine core can enhance biological activity or selectivity .

Data Table: Comparison of Biological Activities

Activity TypeCompound NameMechanism of ActionReference
Anticancer1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo...]Induction of apoptosis
Anti-inflammatory1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo...]Inhibition of COX and cytokines
Neuroprotective1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo...]Modulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of 1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase or interact with serotonin receptors, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Uniqueness: 1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is unique due to its specific pyrazolo[5,1-c][1,2,4]triazine core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a complex heterocyclic compound belonging to the pyrazolo-triazine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound contribute to its diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of 312.32 g/mol. Its structure includes a methoxyphenyl group and multiple methyl substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC16_{16}H16_{16}N4_{4}O3_{3}
Molecular Weight312.32 g/mol
CAS Number896669-21-9

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. The pyrazolo-triazine framework is known for its inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation. For instance, studies have shown effective inhibition against BRAF(V600E) and EGFR pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with microbial targets effectively. In vitro studies have indicated that derivatives of this compound demonstrate substantial activity against a range of pathogens including bacteria and fungi .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines .

The biological activities of this compound are primarily attributed to its ability to engage in various molecular interactions:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as xanthine oxidase (XO), which is involved in uric acid production .
  • Receptor Interaction : It may also interact with specific receptors that regulate cellular signaling pathways associated with cancer and inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Study : A study conducted on cell lines demonstrated that the compound significantly reduced cell viability in cancer cells compared to control groups. The IC50 values indicated strong potency against specific cancer types .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant bacterial strains, showing promise as a potential therapeutic agent .
  • Anti-inflammatory Assessment : Experimental models demonstrated that treatment with the compound resulted in reduced markers of inflammation in animal models subjected to inflammatory stimuli .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

1-[8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C16H16N4O2/c1-9-14(12-5-7-13(22-4)8-6-12)16-18-17-15(11(3)21)10(2)20(16)19-9/h5-8H,1-4H3

InChI Key

ANOZGJXWZRQBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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